2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline, with the chemical formula C_{16}H_{13}BrN_{4}, is a synthetic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in question features a hydrazone linkage and a bromophenyl substituent, which may enhance its biological activity and solubility characteristics.
The compound is classified under the category of hydrazones, which are derived from the reaction of hydrazines with carbonyl compounds. It is also part of the broader class of quinoxaline derivatives, which are recognized for their significant pharmacological potential. The molecular weight of this compound is approximately 341.21 g/mol, and it has been cataloged under CAS number 463368-04-9 .
The synthesis of 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline typically involves the following steps:
The molecular structure of 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline can be represented using various structural formulas:
Cn1c2nc(N\N=C\c3ccc(Br)cc3)[nH]c2c(=O)n(C)c1=O
The structure features a quinoxaline core with a methyl group at position 3 and a hydrazone functional group attached at position 2.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline include:
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature.
This compound has potential applications in various fields:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: 11042-30-1
CAS No.: